4-(2-Dimethylamino-ethyl)-aniline dihydrochloride
Overview
Description
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription.
Mode of Action
This compound acts as a DNA intercalator . It inserts itself between the DNA strands, disrupting the normal functioning of the DNA molecule. This disruption can prevent the DNA from being properly replicated or transcribed, which can lead to cell death .
Biochemical Pathways
The compound’s interaction with topoisomerase II leads to the inhibition of the enzyme’s activity, causing DNA damage and cell cycle arrest . This can result in the activation of various downstream pathways involved in DNA repair, cell cycle regulation, and apoptosis.
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis, leading to cell death . This makes it a potential candidate for use as an antitumor agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect the solubility and stability of the compound . Additionally, the presence of other substances in the environment, such as proteins or ions, can potentially interact with the compound and alter its efficacy .
Biochemical Analysis
Biochemical Properties
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA through intercalation, which can influence the activity of topoisomerase enzymes . This interaction can lead to the inhibition of topoisomerase II, affecting DNA replication and transcription processes. Additionally, this compound can form complexes with proteins, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Additionally, the compound can interact with proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can induce beneficial effects, such as the inhibition of tumor growth . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes . For example, the compound can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in nucleotide levels and metabolic flux . These interactions can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression . Additionally, its presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dimethylamino-ethyl)-aniline dihydrochloride typically involves the reaction of 4-nitroaniline with 2-dimethylaminoethyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by reduction of the nitro group to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, primary amines, and substituted aromatic compounds.
Scientific Research Applications
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride
- Benzoic acid, 2,2’-[[2,4(3,5 or 4,6)-dihydroxyphenylene]bis(azo)]bis-, bis[2-(dimethylamino)ethyl] ester, dihydrochloride
Uniqueness
4-(2-Dimethylamino-ethyl)-aniline dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with biological molecules. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZGPPLHJDNZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696063 | |
Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180080-29-9 | |
Record name | 4-[2-(Dimethylamino)ethyl]aniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 180080-29-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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